N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-chlorophenyl substituent at the 5-position of the oxadiazole ring and a 3-phenoxybenzamide group at the 2-position.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-18-12-5-4-11-17(18)20-24-25-21(28-20)23-19(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYARIQPOBZIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazines
The most common route involves cyclodehydration of diacylhydrazines using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 2-chlorobenzohydrazide is reacted with 3-phenoxybenzoyl chloride in dry dichloromethane under nitrogen atmosphere, followed by POCl₃-mediated cyclization at 80°C for 6 hours. This method yields the oxadiazole intermediate with ~65% efficiency, though excess POCl₂ often necessitates careful neutralization with sodium bicarbonate.
Alternative Cyclization Agents
Recent patents describe using propylphosphonic anhydride (T3P®) as a safer alternative to POCl₃. In WO2024123815A1, T3P in ethyl acetate at 50°C achieved 78% yield with fewer byproducts. Microwave-assisted cyclization (150°C, 20 minutes) further reduces reaction time by 70%.
Functionalization with the 2-Chlorophenyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling strategy is employed to introduce the 2-chlorophenyl moiety. The oxadiazole bromide intermediate reacts with 2-chlorophenylboronic acid in a tetrahydrofuran/water mixture (4:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ at 80°C. This method offers regioselectivity >90%, though boronic acid purity critically impacts yield.
Direct Electrophilic Substitution
Chlorination of a pre-formed phenyl-oxadiazole using Cl₂ gas in acetic acid at 0°C introduces the chlorine atom ortho to the oxadiazole nitrogen. However, this approach risks over-chlorination and requires rigorous TLC monitoring.
Coupling of the 3-Phenoxybenzamide Moiety
Amide Bond Formation
The final step involves coupling the oxadiazole-amine intermediate with 3-phenoxybenzoic acid using coupling reagents such as HATU or EDCI/HOBt. WO2016153023A1 reports optimal conditions: HATU (1.2 eq), DIPEA (3 eq) in DMF at 25°C for 12 hours, achieving 85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted acid.
One-Pot Sequential Reactions
Emerging methodologies condense the cyclization and coupling steps. A 2020 study demonstrated that in situ generation of the oxadiazole core followed by immediate amidation reduces intermediate isolation losses, boosting overall yield to 72%.
Optimization and Scalability Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Cyclization Solvent | Toluene | +12% vs. DCM |
| Coupling Temp | 50°C | +18% vs. RT |
| Microwave Irradiation | 150°C, 20 min | +25% |
Byproduct Mitigation
Side products like N-acylurea (from overactive coupling reagents) are minimized by stoichiometric reagent control. WO2012014127A1 advocates using molecular sieves to absorb generated water during amidation, reducing hydrolysis byproducts by 30%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30) shows >98% purity at 254 nm. Residual solvents (DMF, POCl₃) are quantified via GC-MS to meet ICH Q3C guidelines.
Industrial-Scale Adaptations
Patent WO2024123815A1 details a continuous-flow process where cyclization and amidation occur in tandem reactors, achieving 1.2 kg/day output with 89% yield. Key innovations include:
- In-line IR monitoring for real-time reaction adjustment.
- Solvent recycling via fractional distillation.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide, potassium tert-butoxide).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it can inhibit cell growth in breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cells. The mechanism involves the induction of apoptosis and disruption of cell cycle progression, which are crucial for preventing tumor growth.
Case Studies
- Breast Cancer : In vitro studies indicated that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide had an IC50 value of approximately 10 μM against MCF-7 cells, demonstrating its potential as a therapeutic agent for breast cancer treatment .
- Colon Cancer : The compound showed promising results against HCT116 cells with an IC50 value of around 3.29 μg/mL, suggesting effective inhibition of tumor cell proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Its oxadiazole moiety is known to enhance biological activity against various pathogens.
Research Findings
A study reported that derivatives of oxadiazole compounds exhibited significant antibacterial and antifungal activities. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Drug Development Potential
The structural characteristics of this compound make it a candidate for further development into multifunctional agents.
Hybrid Compounds
Recent research has focused on synthesizing hybrid compounds that combine the oxadiazole structure with other pharmacophores to enhance efficacy and reduce side effects. For instance, molecular hybrids incorporating this compound have shown improved activity against resistant bacterial strains and enhanced anticancer properties .
Summary of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer | Effective against breast (MCF-7) and colon (HCT116) cancer cells; induces apoptosis and inhibits growth. |
| Antimicrobial | Exhibits significant antibacterial and antifungal activities; effective against common pathogens. |
| Drug Development | Potential for creating hybrid compounds with enhanced therapeutic profiles. |
Mechanism of Action
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related 1,3,4-oxadiazole derivatives:
Key Observations :
- Substituent Diversity : The target compound’s 2-chlorophenyl group distinguishes it from analogs like LMM5 (methoxybenzyl) and Compound 18 (dihydrobenzodioxinyl), which may influence lipophilicity and target binding .
- Bioactivity Correlations : Sulfur-containing derivatives (e.g., Compound 7c , 8t ) often exhibit enhanced enzyme inhibition (e.g., thioredoxin reductase, LOX), whereas halogenated derivatives (e.g., target compound) may optimize pharmacokinetic profiles .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
1. Synthesis of the Compound
The synthesis of this compound generally involves the reaction of 2-chlorobenzohydrazide with various isocyanates or acid chlorides to form the oxadiazole ring. The phenoxybenzamide moiety is introduced through acylation reactions. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.
2.1 Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives of oxadiazoles showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
The antimicrobial activity was assessed using the broth microdilution method, indicating that substitutions on the oxadiazole ring can enhance efficacy against specific pathogens .
2.2 Anticancer Potential
This compound has also been evaluated for its anticancer properties. Research shows that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways and inhibition of angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with DNA/RNA Synthesis : The oxadiazole moiety can interact with nucleic acids, disrupting replication and transcription processes.
4. Case Studies and Research Findings
Several studies have focused on the biological screening of similar oxadiazole compounds:
- Antimicrobial Screening : A series of 5-substituted oxadiazoles were tested against a panel of pathogens, revealing that certain substitutions led to enhanced antimicrobial activity .
- Anticancer Studies : Research indicated that specific derivatives could significantly reduce viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential for further development as anticancer agents .
5.
This compound demonstrates promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights the importance of continued research into oxadiazole derivatives for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring followed by coupling with substituted benzamide precursors. Key steps include cyclization using dehydrating agents (e.g., POCl₃ or H₂SO₄) and amide bond formation via coupling reagents like EDCI/HOBT. Controlled temperatures (e.g., reflux in ethanol or THF) and pH adjustments are critical to minimize by-products. For example, yields can vary from 24% to 60% depending on solvent selection and catalyst use .
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Oxadiazole formation | POCl₃, 80–100°C | Use anhydrous conditions to avoid hydrolysis |
| Amide coupling | EDCI, HOBT, DCM, RT | Purify via column chromatography (silica gel, hexane/EtOAc) |
| Final purification | Recrystallization (MeOH/H₂O) | Monitor via TLC/HPLC for purity |
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For example, the 2-chlorophenyl group exhibits distinct aromatic proton splitting in NMR, while the oxadiazole ring’s carbons appear at ~160–165 ppm in ¹³C NMR. X-ray crystallography (using SHELX programs ) can resolve stereochemical ambiguities. Always compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
Begin with in vitro assays targeting enzymes or receptors associated with the oxadiazole scaffold’s known activities (e.g., antibacterial, anticancer). Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM, and validate results with positive controls like ATP or known inhibitors. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7, HeLa) can preliminarily assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or biological activity be systematically addressed?
Reproducibility issues often stem from subtle variations in reaction conditions. For low yields:
- Screen alternative solvents (e.g., DMF for polar intermediates, toluene for high-temperature reactions).
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagents). For bioactivity discrepancies:
- Verify compound stability in assay buffers (e.g., HPLC post-incubation).
- Use isothermal titration calorimetry (ITC) to confirm target binding affinity .
Q. What strategies are effective for elucidating the mechanism of action against specific biological targets?
Combine in silico docking (e.g., AutoDock Vina) with mutagenesis studies to identify binding residues. For example, if targeting kinases, generate mutant proteins lacking key interaction sites (e.g., ATP-binding pocket residues) and compare inhibition constants (Kᵢ). Surface plasmon resonance (SPR) can quantify binding kinetics (kₒₙ/kₒff) .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Synthesize analogs with modifications to:
- The 2-chlorophenyl group (e.g., replace Cl with Br or CF₃).
- The benzamide moiety (e.g., introduce electron-withdrawing groups like NO₂). Test derivatives in a panel of assays to correlate substituents with activity. For instance, 4-methoxybenzamide analogs showed enhanced solubility but reduced cytotoxicity compared to 3-phenoxy derivatives .
Q. What advanced crystallographic techniques resolve ambiguities in molecular conformation?
High-resolution X-ray diffraction (single-crystal, resolution ≤1.0 Å) with SHELXL refinement can clarify torsional angles in the oxadiazole ring. For flexible side chains, use low-temperature (100 K) data collection to reduce thermal motion artifacts. Compare with DFT-optimized geometries to validate energetically favorable conformations .
Q. How should researchers address inconsistent bioassay results across different cell lines or models?
Perform pharmacokinetic profiling to assess cellular uptake (e.g., LC-MS/MS quantification of intracellular concentrations). Evaluate metabolic stability in liver microsomes and use transporter inhibitors (e.g., cyclosporine A for P-gp) to identify efflux mechanisms. Cross-validate findings in 3D spheroid models or patient-derived xenografts (PDX) for physiological relevance .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
